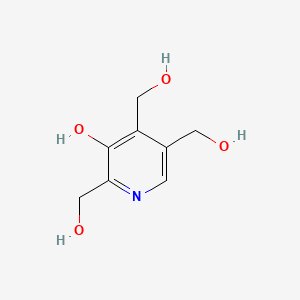
3-Hydroxy-2,4,5-trihydroxymethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,4,5-trihydroxymethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 3-hydroxypyridine, a related compound. For instance, salts derived from 3-hydroxypyridine exhibit high antimicrobial activity against pathogens such as Bacillus cereus and Candida albicans . This suggests that 3-hydroxy-2,4,5-trihydroxymethylpyridine may also possess similar properties, warranting further investigation into its potential as an antimicrobial agent.
Neuroprotective Effects
Research indicates that compounds related to this compound have shown neuroprotective effects in animal models. For example, derivatives have been utilized to mitigate ischemic brain injury following hemorrhagic strokes in rats . This opens avenues for exploring the compound's efficacy in neurodegenerative diseases and stroke recovery therapies.
Biochemical Applications
Vitamin B6 Metabolism
this compound is involved in the metabolism of vitamin B6. Its role as a metabolite in this pathway indicates its importance in human health and nutrition . This involvement suggests potential applications in dietary supplements or functional foods aimed at enhancing vitamin B6 bioavailability.
Analytical Chemistry
Biomarker Potential
Given its metabolic role, this compound could serve as a biomarker for dietary intake of certain foods. Its detection in various food sources could aid in nutritional studies and dietary assessments . This application underscores the compound's relevance beyond laboratory settings into practical nutritional science.
Synthesis and Structural Research
Chemical Synthesis
The synthesis of derivatives involving this compound has been explored extensively. Innovative synthetic methodologies have been developed to produce compounds with enhanced biological activities . Such advancements are crucial for drug development processes where structural modifications can lead to improved pharmacological profiles.
Case Studies and Research Findings
常见问题
Q. What are the common synthetic routes for 3-Hydroxy-2,4,5-trihydroxymethylpyridine, and what are the key methodological considerations?
Basic Research Question
Synthesis often involves multi-step strategies, including ring-closing metathesis (RCM) for constructing lactone frameworks and enantioselective reductions for stereochemical control. For example:
- RCM : Substituent positioning significantly impacts reaction stereochemistry and yield. Bulky groups reduce conformational flexibility, favoring (Z)-isomer formation but lowering yields due to steric hindrance .
- Enantioselective Reduction : Ruthenium TsDPEN complexes (e.g., (S,S)-4a) enable high-yield, high-enantiopurity hydroxy ketone derivatives, critical for downstream functionalization .
- Multi-Step Synthesis : Sequential N-oxidation, nitration, and chloromethylation (as in pyridine derivatives) require precise temperature control and stoichiometric monitoring to avoid side reactions .
Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical features?
Basic Research Question
- 1H/13C NMR : Resolves substitution patterns and hydroxyl group positions. For example, coupling constants in pyridine derivatives distinguish between regioisomers .
- Chiral HPLC : Quantifies enantiomeric excess in stereoselective syntheses (e.g., >99% ee achieved via ruthenium-catalyzed reductions) .
- X-ray Crystallography : Confirms absolute configuration, as demonstrated in revised structural assignments of lactone derivatives .
Q. How can researchers address low yields in ring-closing metathesis (RCM) during synthesis?
Advanced Research Question
Low yields in RCM are often due to conformational restrictions from substituents. Methodological adjustments include:
- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance reaction rates.
- Catalyst Screening : Grubbs’ catalysts improve efficiency for medium-sized rings.
- Preorganization : Introducing directing groups (e.g., esters) preorganizes substrates, reducing entropy penalties .
Q. How can contradictions in spectroscopic data between synthetic and natural compounds be resolved?
Advanced Research Question
Discrepancies in NMR or MS data may indicate structural misassignment . A systematic approach includes:
- Derivatization : Acetylation or methylation of hydroxyl groups simplifies spectra and clarifies connectivity .
- Comparative Analysis : Cross-referencing with crystallographic data (e.g., revising γ-butyrolactone structures via X-ray) resolves ambiguities .
- Computational Modeling : DFT calculations predict chemical shifts and coupling constants to validate proposed structures .
Q. What strategies are effective for controlling stereochemistry in hydroxy ketone derivatives?
Basic Research Question
- Chiral Catalysts : Ru-TsDPEN complexes enable enantioselective reductions of diketones (e.g., 2,2-dimethylcyclohexane-1,3-dione) with >95% ee .
- Protecting Groups : Temporary protection of hydroxyl groups (e.g., silyl ethers) prevents racemization during subsequent steps .
Q. How can computational methods predict the reactivity and stability of this compound derivatives?
Advanced Research Question
- DFT Calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) .
- Molecular Dynamics : Simulate solvent effects on conformational stability, particularly for polyhydroxy derivatives .
- Docking Studies : Screen bioactive conformers for enzyme interactions (e.g., HIV-1 integrase inhibition) .
Q. How can researchers design tricyclic derivatives using this compound as a scaffold?
Advanced Research Question
- Cascade Reactions : Pummerer cyclization-deprotonation cycloaddition sequences build tricyclic cores (e.g., tetrahydrocyclopenta-pyrrolopyridines) .
- Post-Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) introduces pharmacophores at hydroxyl or methyl sites .
Q. What methodologies evaluate enzyme interactions of this compound derivatives?
Advanced Research Question
属性
CAS 编号 |
29712-70-7 |
|---|---|
分子式 |
C8H11NO4 |
分子量 |
185.18 g/mol |
IUPAC 名称 |
2,4,5-tris(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO4/c10-2-5-1-9-7(4-12)8(13)6(5)3-11/h1,10-13H,2-4H2 |
InChI 键 |
FLVIETJQVDUKMQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)CO)O)CO)CO |
规范 SMILES |
C1=C(C(=C(C(=N1)CO)O)CO)CO |
Key on ui other cas no. |
29712-70-7 |
同义词 |
3-hydroxy-2,4,5-trihydroxymethylpyridine 3-hydroxy-2,4,5-trihydroxymethylpyridine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















